molecular formula C16H25NO2 B3103926 4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL CAS No. 145340-44-9

4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL

Cat. No.: B3103926
CAS No.: 145340-44-9
M. Wt: 263.37 g/mol
InChI Key: DFKRLCHQGGQAOS-UHFFFAOYSA-N
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Description

4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. This particular compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a piperidine ring with two methyl groups and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropoxybenzaldehyde with 1,3-dimethylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a fully saturated piperidine ring.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-one, while reduction may produce 4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidine.

Scientific Research Applications

4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenyl)-1,3-dimethylpiperidin-4-OL: Similar structure but with a methoxy group instead of an isopropoxy group.

    4-(3-Ethoxyphenyl)-1,3-dimethylpiperidin-4-OL: Similar structure but with an ethoxy group instead of an isopropoxy group.

    4-(3-Propoxyphenyl)-1,3-dimethylpiperidin-4-OL: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness

The uniqueness of 4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropoxy group may confer unique properties compared to other similar compounds, such as different binding affinities or selectivities for molecular targets.

Properties

IUPAC Name

1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-12(2)19-15-7-5-6-14(10-15)16(18)8-9-17(4)11-13(16)3/h5-7,10,12-13,18H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKRLCHQGGQAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2=CC(=CC=C2)OC(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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